4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their significant role in medicinal chemistry, particularly as kinase inhibitors used in cancer treatment . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocycle, making it an isostere of the adenine ring of ATP .
Preparation Methods
The synthesis of 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the heterocyclic core . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and ethoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, particularly kinases.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with kinase enzymes. The compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, which can lead to the suppression of cancer cell proliferation and survival . The molecular targets and pathways involved include various oncogenic kinases that are critical for cancer cell growth and survival .
Comparison with Similar Compounds
Similar compounds to 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide include other pyrazolo[3,4-d]pyrimidine derivatives such as:
Ibrutinib: A BTK inhibitor used in the treatment of B-cell cancers.
CDK2 inhibitors: Compounds that target cyclin-dependent kinase 2, which is involved in cell cycle regulation.
The uniqueness of this compound lies in its specific structural modifications, which can confer distinct biological activities and selectivity profiles compared to other similar compounds .
Properties
IUPAC Name |
4-ethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-2-28-16-10-8-14(9-11-16)19(26)23-24-13-21-18-17(20(24)27)12-22-25(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGKYGKVFAVZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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